7-(Diethylamino)-3-(2-thienyl)coumarin

Catalog No.
S920298
CAS No.
117850-52-9
M.F
C17H17NO2S
M. Wt
299.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Diethylamino)-3-(2-thienyl)coumarin

CAS Number

117850-52-9

Product Name

7-(Diethylamino)-3-(2-thienyl)coumarin

IUPAC Name

7-(diethylamino)-3-thiophen-2-ylchromen-2-one

Molecular Formula

C17H17NO2S

Molecular Weight

299.4 g/mol

InChI

InChI=1S/C17H17NO2S/c1-3-18(4-2)13-8-7-12-10-14(16-6-5-9-21-16)17(19)20-15(12)11-13/h5-11H,3-4H2,1-2H3

InChI Key

ALJRTBKJTPXLCD-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CS3

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CS3

The exact mass of the compound 7-(Diethylamino)-3-(2-thienyl)coumarin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis

7-(Diethylamino)-3-(2-thienyl)coumarin (7-DEATC) is a heterocyclic compound synthesized from various starting materials. The specific method can influence the final yield and product purity. Scientific literature describes different synthesis routes, but a common approach involves condensation reactions between a diethyl aminophenol derivative and a thienylcarbonyl compound [].

Potential Applications

Research explores 7-DEATC for various potential applications due to its interesting properties. Some documented areas of investigation include:

  • Fluorescent Probes

    The molecule exhibits fluorescence, making it a candidate for applications in sensing and imaging experiments. Studies have explored 7-DEATC's potential use in bioimaging for specific cellular markers [].

  • Laser Dyes

    7-DEATC's light-absorbing properties are under investigation for potential use in dye lasers [].

7-(Diethylamino)-3-(2-thienyl)coumarin is a synthetic compound belonging to the class of coumarin derivatives. Its molecular formula is C20H19NO2S, and it features a fused pyran-2-one ring system, which is characteristic of coumarins. The compound has a diethylamino group at the 7th position and a thiophene ring at the 3rd position, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

Safety information on 7-(Diethylamino)-3-(2-thienyl)coumarin is not available in scientific databases. As a general precaution, any unknown compound should be handled with care, following standard laboratory safety protocols. This may include wearing personal protective equipment (PPE) such as gloves, goggles, and a lab coat when handling the compound.

Future Research Directions

Given the lack of documented research on 7-(Diethylamino)-3-(2-thienyl)coumarin, further investigation is needed to explore its potential applications. This could involve:

  • Synthesis and characterization of the compound, including determination of its physical and chemical properties.
  • Investigation of its potential biological activities, such as antitumor, anti-inflammatory, or fluorescent properties.
  • Exploration of its interaction with other molecules or biological systems.
Typical of coumarin derivatives:

  • Electrophilic Substitution: The presence of the thiophene ring allows for electrophilic substitution reactions, which can modify the electronic properties of the compound.
  • Nucleophilic Reactions: The diethylamino group can participate in nucleophilic reactions, potentially forming new derivatives that may exhibit different biological or chemical activities.
  • Photo

7-(Diethylamino)-3-(2-thienyl)coumarin has been investigated for its biological properties. It exhibits:

  • Antimicrobial Activity: Studies indicate that this compound demonstrates antimicrobial effects against various bacteria and fungi.
  • Fluorescent Properties: Its fluorescence makes it useful in biological imaging and as a fluorescent probe in biochemical assays.
  • Potential Anticancer Activity: Preliminary studies suggest it may have cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action .

The synthesis of 7-(Diethylamino)-3-(2-thienyl)coumarin typically involves the following steps:

  • Formation of Coumarin Core: The initial step involves synthesizing the coumarin nucleus through condensation reactions between phenolic compounds and α-carbonyl compounds.
  • Introduction of Diethylamino Group: This is achieved through nucleophilic substitution reactions where diethylamine reacts with an appropriate electrophile attached to the coumarin structure.
  • Thiophene Integration: The thiophene moiety can be introduced via cyclization reactions or by using pre-synthesized thiophene derivatives that react with the coumarin core.

These methods can vary based on desired yields and purity levels .

7-(Diethylamino)-3-(2-thienyl)coumarin finds applications in several areas:

  • Fluorescent Dyes: Due to its fluorescent properties, it is used as a dye in biological research for staining cells and tissues.
  • Pharmaceuticals: Its antimicrobial and potential anticancer activities make it a candidate for drug development.
  • Material Science: The compound can be incorporated into polymers or coatings that require specific optical properties.

Studies on the interactions of 7-(Diethylamino)-3-(2-thienyl)coumarin with biomolecules have shown that:

  • It can bind to proteins, influencing their activity and stability.
  • Its fluorescence can be quenched or enhanced depending on the surrounding environment, making it useful in studying protein conformations and dynamics.
  • Interaction with nucleic acids has been observed, suggesting potential applications in genetic research .

Several compounds share structural similarities with 7-(Diethylamino)-3-(2-thienyl)coumarin. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
7-Amino-4-methylcoumarinAmino group at position 7Known for its strong fluorescence
7-HydroxycoumarinHydroxy group at position 7Exhibits antioxidant properties
6-MethylcoumarinMethyl group at position 6Used as a flavoring agent
CoumarinBasic structure without substitutionsFound in various plants; used as a fragrance

Compared to these compounds, 7-(Diethylamino)-3-(2-thienyl)coumarin's unique combination of a diethylamino group and thiophene ring provides distinct electronic properties and biological activities, making it particularly interesting for research and application in diverse fields .

XLogP3

4.1

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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